

Application Notes and Protocols for WIN 66306 in Nausea and Vomiting Research

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Compound of Interest

Compound Name: Win 66306

Cat. No.: B15620565

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Introduction

WIN 66306 is a cyclic heptapeptide neurokinin antagonist isolated from *Aspergillus* species.[1][2] It acts as an antagonist at both neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors, with a higher affinity for the human NK1 receptor.[1][2][3] The antagonism of the NK1 receptor, which is the primary receptor for Substance P, is a clinically validated mechanism for the prevention of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV).[4][5]

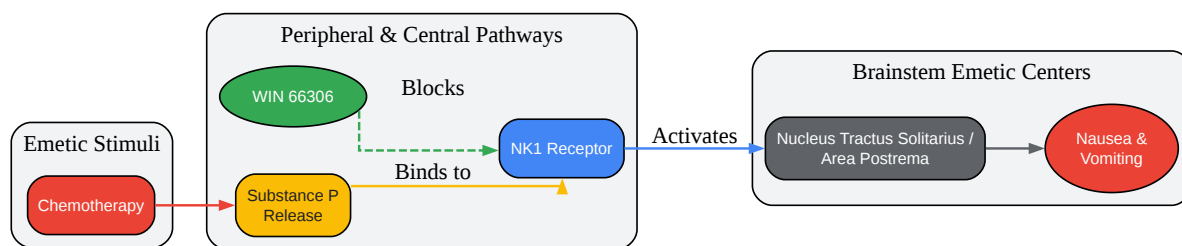
These application notes provide a comprehensive overview of the potential use of **WIN 66306** in preclinical nausea and vomiting research. Due to the limited publicly available data specifically for **WIN 66306**, the following protocols and data are based on established methodologies and results from closely related and well-characterized NK1 receptor antagonists. These notes should therefore serve as a guide for designing and conducting experiments to evaluate the antiemetic properties of **WIN 66306**.

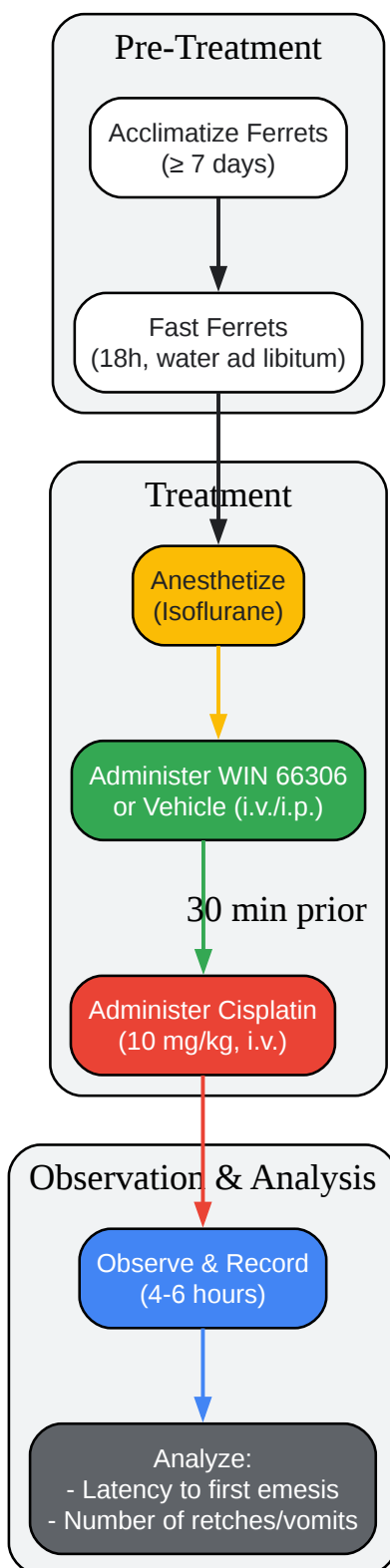
Mechanism of Action: NK1 Receptor Antagonism in Emesis

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, particularly the brainstem. Key areas involved include the nucleus tractus solitarius (NTS) and the area postrema (chemoreceptor trigger zone), which integrate emetic signals

from both central and peripheral sources. Substance P, a neuropeptide, plays a crucial role in the emetic reflex by binding to NK1 receptors in these brain regions.[6][7]

Chemotherapeutic agents, such as cisplatin, can induce the release of neurotransmitters like serotonin and Substance P from enterochromaffin cells in the gastrointestinal tract. This peripheral stimulation, along with direct effects on the central nervous system, activates the emetic cascade. **WIN 66306**, by acting as an NK1 receptor antagonist, is hypothesized to block the binding of Substance P, thereby inhibiting the downstream signaling that leads to nausea and vomiting.[6][7]





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